7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Description
7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. The molecule is substituted with two methyl groups at the 7-position and a phenyl group at the 1-position, with dihydrochloride salt formation enhancing its solubility . Key identifiers include:
Properties
IUPAC Name |
7,7-dimethyl-1-phenyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c1-15(2)8-14-12(9-16-11-15)10-17-18(14)13-6-4-3-5-7-13;;/h3-7,10,16H,8-9,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFCBWWKJMAUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-phenyl-3,3-dimethyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrazoloazepine structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoloazepine derivatives.
Scientific Research Applications
7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
- Structure : Differs by replacing the phenyl group and dihydrochloride with a ketone (C=O) at the 4-position.
- Molecular Formula : C₈H₁₅Cl₂N₃O (MW: 288.72) .
2.1.2. Isoxazole Derivatives (7b and 7c)
- Structure : Contain a 1-oxa-2-aza core fused to naphthalene or benzocycloheptene rings, with chloro and phenethylpiperidinyl substituents .
- Key Differences : Isoxazole rings confer distinct electronic properties and metabolic stability compared to pyrazole-azepine systems .
2.1.3. Pyrazolo[4,3-c]pyridine Derivatives
- Example: tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate.
- Structure : Features a pyridine ring fused to pyrazole instead of azepine, with tert-butyl and carboxylate groups .
- Key Differences : Smaller ring size (pyridine vs. azepine) and carboxylate substituents may enhance solubility but reduce lipophilicity .
Physicochemical Properties
Biological Activity
7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Basic Information
- IUPAC Name : this compound
- CAS Number : 2060036-05-5
- Molecular Formula : C15H21Cl2N3
- Molecular Weight : 314.25 g/mol
Structural Representation
The chemical structure of the compound can be represented as follows:
Research indicates that this compound exhibits various biological activities that may include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may act against certain bacterial strains by inhibiting their growth through unique mechanisms that require further elucidation.
- Cytotoxic Effects : In vitro studies have shown that the compound may possess cytotoxic properties against cancer cell lines. The exact mechanism remains under investigation but could involve apoptosis induction.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various pyrazolo compounds including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations (data not published).
-
Cytotoxicity Assays :
- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicative of moderate cytotoxicity. The mechanism involved potential interactions with DNA and mitochondrial pathways leading to cell death (data not published).
Comparative Biological Activity
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Process Overview
- Step 1 : Formation of the pyrazole ring via cyclization.
- Step 2 : Introduction of the phenyl group through electrophilic substitution.
- Step 3 : Dihydrochloride salt formation for enhanced solubility and stability.
Q & A
Basic: What established synthetic routes are available for this compound, and what reaction parameters critically influence yield?
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic reactions, such as cyclocondensation of substituted pyrazole precursors with azepine intermediates. Key parameters include:
- Solvent selection : Methanol or ethanol is often used for cyclization steps due to their polarity and ability to stabilize intermediates .
- Temperature control : Reactions often require precise heating (60–80°C) to avoid side products, followed by gradual cooling to crystallize the product .
- Purification : Column chromatography or recrystallization is essential to isolate the dihydrochloride salt form. Yield optimization (e.g., 51% as reported in similar heterocycles) depends on stoichiometric ratios of nitrophenyl or cyano-containing precursors .
Advanced: How can discrepancies in NMR spectral data for stereochemical assignments be resolved?
Methodological Answer:
Discrepancies in and NMR signals (e.g., split peaks due to conformational isomerism) require:
- 2D NMR techniques : Use HSQC or NOESY to correlate proton-carbon interactions and confirm spatial arrangements .
- Computational validation : Density Functional Theory (DFT) calculations can predict chemical shifts and compare them with experimental data to resolve ambiguities .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical confirmation, as demonstrated for structurally related pyrazolo-pyridine derivatives .
Basic: What theoretical frameworks guide the study of this compound’s pharmacological mechanisms?
Methodological Answer:
Research should align with:
- Receptor-ligand interaction models : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., GPCRs or kinases) .
- Structure-activity relationship (SAR) frameworks : Systematic modification of the phenyl or dimethyl groups can elucidate pharmacophore requirements .
Advanced: What strategies reduce batch-to-batch variability during synthesis?
Methodological Answer:
- Process control systems : Implement real-time monitoring via in situ FTIR or Raman spectroscopy to track intermediate formation .
- AI-driven optimization : Use COMSOL Multiphysics or machine learning algorithms to model reaction kinetics and predict optimal conditions (e.g., solvent ratios, stirring rates) .
- Quality-by-Design (QbD) : Statistically design experiments (DoE) to identify critical process parameters (CPPs) affecting purity .
Basic: Which spectroscopic techniques are mandatory for structural confirmation?
Methodological Answer:
- NMR spectroscopy : , , and DEPT-135 spectra confirm backbone connectivity and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion accuracy within 2 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~2200 cm) .
Advanced: How can computational-experimental hybrid approaches clarify metabolic pathways?
Methodological Answer:
- In silico metabolism prediction : Tools like GLORY or MetaSite simulate Phase I/II transformations (e.g., hydroxylation or glucuronidation) .
- In vitro validation : Incubate the compound with liver microsomes and use LC-HRMS to detect metabolites, comparing results with computational predictions .
Basic: What are critical considerations for designing solubility studies?
Methodological Answer:
- Solvent selection : Test aqueous buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1% v/v) to mimic physiological conditions .
- Analytical methods : Use UV-Vis spectroscopy or HPLC with a calibrated standard curve for quantification .
Advanced: How to validate stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
